molecular formula C13H23NO4 B2550674 (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate CAS No. 1787211-23-7

(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate

Cat. No.: B2550674
CAS No.: 1787211-23-7
M. Wt: 257.33
InChI Key: WIUJNTZZFLLMPY-JTQLQIEISA-N
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Description

(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate
  • (S)-tert-butyl 1-(2-hydroxy-2-oxoethyl)pyrrolidine-2-carboxylate
  • (S)-tert-butyl 1-(2-oxo-2-phenylethyl)pyrrolidine-2-carboxylate

Uniqueness

(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate is unique due to its specific ethoxy substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.

Properties

IUPAC Name

tert-butyl (2S)-1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-14-8-6-7-10(14)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUJNTZZFLLMPY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1CCC[C@H]1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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